molecular formula C18H22ClFN2O B6269633 N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride CAS No. 2418734-82-2

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride

Cat. No. B6269633
CAS RN: 2418734-82-2
M. Wt: 336.8
InChI Key:
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Description

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride, also known as NACM-4-FNH, is a derivative of the cyclic amine N-methyl-4-fluoronaphthalene-1-carboxamide (FNH). It is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. NACM-4-FNH has been found to possess a broad range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride has been studied for its potential applications in a variety of scientific research fields. It has been found to possess a broad range of biochemical and physiological effects, and has been used in a variety of laboratory experiments. For example, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various compounds on the cardiovascular system. In addition, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride has been used to study the effects of various compounds on the liver and kidney, as well as to study the effects of various compounds on the immune system.

Mechanism of Action

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride has been found to act as an agonist at the 5-HT2A serotonin receptor. It binds to the receptor and activates it, resulting in a cascade of biochemical and physiological effects. These effects can vary depending on the concentration of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride and the type of receptor it binds to. For example, at low concentrations, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride can act as an agonist at the 5-HT2A receptor, resulting in increased serotonin levels in the brain, which can lead to increased alertness and improved mood. At higher concentrations, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride can act as an antagonist at the 5-HT2A receptor, resulting in decreased serotonin levels in the brain, which can lead to sedation and decreased alertness.
Biochemical and Physiological Effects
N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride has been found to possess a broad range of biochemical and physiological effects. These effects can vary depending on the concentration of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride and the type of receptor it binds to. At low concentrations, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride can act as an agonist at the 5-HT2A receptor, resulting in increased serotonin levels in the brain, which can lead to increased alertness and improved mood. At higher concentrations, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride can act as an antagonist at the 5-HT2A receptor, resulting in decreased serotonin levels in the brain, which can lead to sedation and decreased alertness. In addition, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride has been found to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride has several advantages for laboratory experiments. It is highly soluble in water, which makes it easy to work with in the laboratory. In addition, it is relatively non-toxic, making it safe to use in experiments. However, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride also has several limitations. It is not as potent as some other compounds, and its effects can vary depending on the concentration and the type of receptor it binds to.

Future Directions

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride has a wide range of potential applications in scientific research. Future research could focus on further studying the biochemical and physiological effects of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride, as well as exploring its potential therapeutic applications. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride. Finally, further research could focus on exploring the potential applications of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride in other scientific fields, such as drug development and disease treatment.

Synthesis Methods

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride can be synthesized by reacting FNH with 1-aminocyclohexane in a two-step process. In the first step, the FNH is reacted with 1-aminocyclohexane in an aqueous solution at room temperature. This reaction produces a cyclic amine, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide. In the second step, the cyclic amine is reacted with hydrochloric acid to form N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride hydrochloride. The entire process can be completed in a few hours and yields a product that is highly soluble in water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride involves the reaction of 4-fluoronaphthalene-1-carboxylic acid with N-(tert-butoxycarbonyl)-1-aminocyclohexane. The resulting product is then deprotected and reacted with formaldehyde to form the final compound.", "Starting Materials": [ "4-fluoronaphthalene-1-carboxylic acid", "N-(tert-butoxycarbonyl)-1-aminocyclohexane", "Formaldehyde", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Protection of 1-aminocyclohexane with tert-butoxycarbonyl (Boc) group using Boc2O and NaOH in methanol", "Step 2: Reaction of Boc-protected 1-aminocyclohexane with 4-fluoronaphthalene-1-carboxylic acid using EDCI and DMAP in DMF to form N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide", "Step 3: Deprotection of Boc group using HCl in diethyl ether", "Step 4: Reaction of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide with formaldehyde and HCl in methanol to form N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride" ] }

CAS RN

2418734-82-2

Molecular Formula

C18H22ClFN2O

Molecular Weight

336.8

Purity

85

Origin of Product

United States

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